![molecular formula C14H10N2O4 B157584 Z-alpha,beta-Dinitrostilbene CAS No. 1796-05-0](/img/structure/B157584.png)
Z-alpha,beta-Dinitrostilbene
Overview
Description
Z-alpha,beta-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 . It is a yellow solid and is used for research and development purposes .
Molecular Structure Analysis
Z-alpha,beta-Dinitrostilbene belongs to the stilbene family of compounds, which exist in E and Z conformations . The E form or trans is thermodynamically more stable and exhibits more potent anticancer activity compared to the Z form or cis form .Chemical Reactions Analysis
While specific chemical reactions involving Z-alpha,beta-Dinitrostilbene are not detailed in the retrieved sources, it’s known that stilbenes, in general, exhibit diverse biological activities . These activities can be attributed to the different chemical reactions these compounds undergo in biological systems .Physical And Chemical Properties Analysis
Z-alpha,beta-Dinitrostilbene is a yellow solid . It is used for research and development purposes, not for medicinal or household use . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Medical and Dental Applications :
- Zr-Mo alloys, including Z-alpha,beta-Dinitrostilbene, have shown potential in medical applications due to their low magnetic susceptibility, making them suitable for use in magnetic resonance imaging (MRI) environments (Suyalatu et al., 2010).
- Zirconium-dioxide, another form of Z-alpha,beta-Dinitrostilbene, has been investigated for its radioactive potential in dental ceramics, showing negligible radionuclide activity, making it safe for routine prosthetic rehabilitations (Bavbek et al., 2014).
Materials Science and Engineering :
- Novel α + β Zr alloys, including forms of Z-alpha,beta-Dinitrostilbene, have been developed for enhanced strength, particularly in nuclear applications. These alloys have been shown to exceed the strength of commercial Zr alloys by more than 50% (Veverková et al., 2021).
- Zirconium–Beta zeolite, a variant of Z-alpha,beta-Dinitrostilbene, has been identified as a robust catalyst for the transformation of levulinic acid to γ-valerolactone, a key intermediate for bio-fuels and chemicals (Wang et al., 2014).
Photocatalysis and Energy Conversion :
- Research on artificial Z-scheme photocatalytic systems, which include variants of Z-alpha,beta-Dinitrostilbene, has gained attention for environmental remediation and energy conversion, highlighting the material's potential in these fields (Huang et al., 2019).
Biomedical Research :
- Z-DNA binding protein, related to the structure of Z-alpha,beta-Dinitrostilbene, has been studied for its specificity to the left-handed Z-DNA conformer, offering insights into DNA-protein interactions (Herbert et al., 1993).
Electrochemical Performance :
- High-energy ball milling of nickel hydroxide, a process involving Z-alpha,beta-Dinitrostilbene, has shown improvements in the electrochemical performance of beta-Ni(OH)2, a component of Ni/MH batteries (Chen et al., 2003).
Safety and Hazards
Z-alpha,beta-Dinitrostilbene may cause eye and skin irritation, respiratory tract irritation, and irritation of the digestive tract . In case of contact, it is advised to wash thoroughly after handling and use with adequate ventilation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
[(Z)-1,2-dinitro-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQCAROZAAHGL-YPKPFQOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-alpha,beta-Dinitrostilbene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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